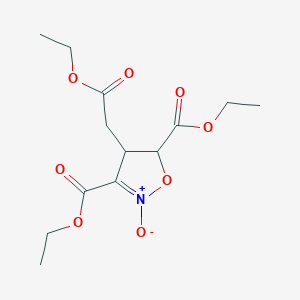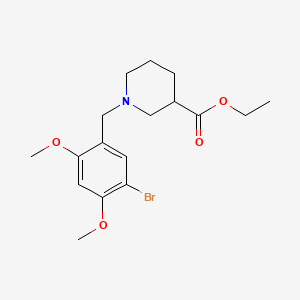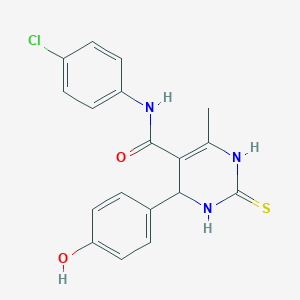![molecular formula C17H19BrO2 B4931162 1-[(5-bromopentyl)oxy]-3-phenoxybenzene](/img/structure/B4931162.png)
1-[(5-bromopentyl)oxy]-3-phenoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-bromopentyl)oxy]-3-phenoxybenzene, also known as BPPB, is a chemical compound that belongs to the family of benzene derivatives. It is a synthetic compound that has been used in various scientific research applications due to its unique properties.
Wirkmechanismus
1-[(5-bromopentyl)oxy]-3-phenoxybenzene exerts its biological effects by binding to specific target molecules, such as proteins or receptors, and altering their function. The exact mechanism of action of 1-[(5-bromopentyl)oxy]-3-phenoxybenzene is still being investigated, but it is believed to involve the modulation of intracellular signaling pathways that regulate various cellular processes.
Biochemical and Physiological Effects:
1-[(5-bromopentyl)oxy]-3-phenoxybenzene has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of G protein-coupled receptor signaling, and the regulation of intracellular calcium levels. Its effects are dependent on the concentration and duration of exposure, as well as the specific target molecule it interacts with.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(5-bromopentyl)oxy]-3-phenoxybenzene has several advantages for lab experiments, including its high purity, stability, and fluorescent properties. However, its use is limited by its potential toxicity and the need for specialized equipment and expertise for handling and analyzing it.
Zukünftige Richtungen
There are several future directions for the use of 1-[(5-bromopentyl)oxy]-3-phenoxybenzene in scientific research. One potential area of investigation is the development of new cancer therapies based on its ability to inhibit cancer cell growth. Another area of interest is the use of 1-[(5-bromopentyl)oxy]-3-phenoxybenzene as a tool for studying the role of G protein-coupled receptors in various biological processes. Additionally, further research is needed to fully understand the mechanism of action of 1-[(5-bromopentyl)oxy]-3-phenoxybenzene and its potential applications in other areas of scientific research.
Synthesemethoden
1-[(5-bromopentyl)oxy]-3-phenoxybenzene can be synthesized through a multi-step process involving the reaction of 1,3-dihydroxybenzene with 5-bromopentanol in the presence of a catalyst. The resulting product is then reacted with phenol in the presence of a base to obtain 1-[(5-bromopentyl)oxy]-3-phenoxybenzene. This method has been optimized to produce high yields of 1-[(5-bromopentyl)oxy]-3-phenoxybenzene with high purity.
Wissenschaftliche Forschungsanwendungen
1-[(5-bromopentyl)oxy]-3-phenoxybenzene has been used in various scientific research applications, including as a fluorescent probe for detecting protein-ligand interactions, as a potential therapeutic agent for cancer treatment, and as a tool for studying the role of G protein-coupled receptors in signal transduction pathways. Its unique properties make it a versatile tool for investigating various biological processes.
Eigenschaften
IUPAC Name |
1-(5-bromopentoxy)-3-phenoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO2/c18-12-5-2-6-13-19-16-10-7-11-17(14-16)20-15-8-3-1-4-9-15/h1,3-4,7-11,14H,2,5-6,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANBAOGOPGLODX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)OCCCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({(3-chlorophenyl)[(4-methylphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B4931084.png)
![2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B4931089.png)
![N-dibenzo[a,c]phenazin-11-yl-N'-(2-methoxyethyl)thiourea](/img/structure/B4931095.png)
![1-{[2-(2-methoxyethyl)-5-pyrimidinyl]methyl}-N-(6-phenoxy-3-pyridinyl)-2-piperidinecarboxamide](/img/structure/B4931099.png)

![6-ethoxy-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride](/img/structure/B4931112.png)



![methyl 4-[(3-{4-[(4-hydroxyphenyl)amino]-4-oxobutyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B4931156.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4931169.png)
![9-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B4931180.png)
![2-({4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4931181.png)
![3-({4-[(3,5-dichloro-2-methoxybenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone](/img/structure/B4931199.png)